

Unveiling the Characteristics of Cyclononamine: A Summary of Available Experimental Data

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Compound of Interest

Compound Name: Cyclononamine

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For researchers and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. This guide provides a consolidated overview of the available experimental data for **Cyclononamine** and its related compounds, **Cyclononamine** hydrochloride and Cyclononanone. While direct comparative studies on the biological activity of **Cyclononamine** are not readily available in the public domain, this document summarizes the key physical, chemical, and spectroscopic data to aid in its evaluation and potential applications.

Physicochemical Properties

The following tables outline the reported physical and chemical properties of **Cyclononamine** hydrochloride and its precursor, Cyclononanone. This data is fundamental for handling, characterization, and further experimental design.

Table 1: Comparative Properties of **Cyclononamine** and its Hydrochloride Salt

Property	Cyclononanamine	Cyclononanamine Hydrochloride
Molecular Formula	C ₉ H ₁₉ N	C ₉ H ₂₀ ClN[1]
Molecular Weight (g/mol)	141.25[1]	177.71[1][2]
Hydrogen Bond Donors	1[1]	2[1]
Purity	Not specified	Min. 95%[2]

Table 2: Physical Properties of Cyclononanone

Property	Value
Molecular Formula	C ₉ H ₁₆ O
Molecular Weight (g/mol)	140.22
Melting Point	24-26 °C[3][4]
Boiling Point	95-97 °C at 18 mm Hg[3][4]
Density	0.959 g/mL at 25 °C[3][4]
Refractive Index	n ₂₀ /D 1.477[3][4]
Flash Point	150 °F[3][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of chemical identity. The following data has been reported for **Cyclononanamine** hydrochloride.

Table 3: Spectroscopic Data for **Cyclononanamine** Hydrochloride

Technique	Spectral Features
FT-IR Spectroscopy	N-H stretching vibrations at $\sim 2500\text{-}3000\text{ cm}^{-1}$ (broad, associated with HCl) and C-N stretches at $1250\text{-}1350\text{ cm}^{-1}$ [1] .
^1H NMR	Cycloalkane protons resonate at δ 1.2-1.8 ppm, while the ammonium proton appears as a broad singlet near δ 8.5-9.5 ppm [1] .

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections describe the synthesis of **Cyclononanamine** hydrochloride and the purification of Cyclononanone.

Synthesis of **Cyclononanamine** Hydrochloride

Cyclononanamine hydrochloride is synthesized through a direct acid-base reaction.

- Reaction: **Cyclononanamine** is reacted with hydrochloric acid in an anhydrous solvent such as diethyl ether or ethanol. The reaction is performed under controlled conditions to prevent over-acidification[\[1\]](#).
 - $\text{C}_9\text{H}_{19}\text{N} + \text{HCl} \rightarrow \text{C}_9\text{H}_{20}\text{ClN}$ [\[1\]](#)
- Purification: The resulting hydrochloride salt is purified by recrystallization from hot ethanol or acetone. This process yields a hygroscopic white solid[\[1\]](#).
- Validation: The purity and identity of the synthesized compound are confirmed using melting point analysis and FT-IR spectroscopy[\[1\]](#).

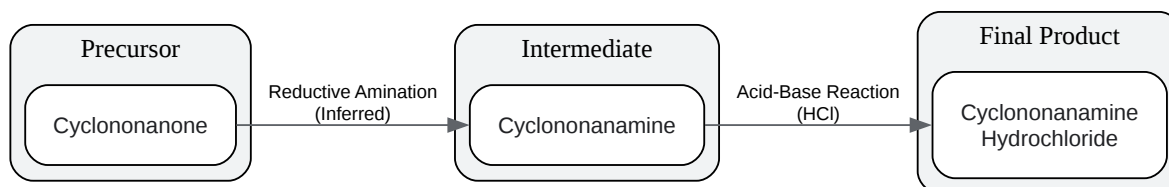
Purification of Cyclononanone

A standard purification method for Cyclononanone involves the formation and subsequent hydrolysis of its semicarbazone derivative.

- Semicarbazone Formation: The ketone is first converted to its semicarbazone, which has a melting point of 179.5-180.5°C when recrystallized from 90% methanol[3].
- Regeneration: The purified semicarbazone is then mixed with phthalic anhydride and water. The ketone is regenerated by steam distillation[3].
- Extraction: The distillate is extracted with diethyl ether.
- Isolation: The ether extract is dried (e.g., with MgSO_4) and the solvent is evaporated to yield the purified ketone[3].

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow from the precursor, Cyclononanone, to the final product, **Cyclononanamine** hydrochloride.



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Caption: Synthetic route from Cyclononanone to **Cyclononanamine** HCl.

It is important to note that while the synthesis of **Cyclononanamine** hydrochloride from **Cyclononanamine** is explicitly described, the conversion of Cyclononanone to **Cyclononanamine** (reductive amination) is an inferred, common synthetic step for which specific experimental details were not available in the provided search results.

In conclusion, this guide provides a foundational summary of the available experimental data for **Cyclononanamine** and its related compounds. The absence of direct biological activity data and comparative studies highlights an area for future research to fully elucidate the potential of **Cyclononanamine** in various scientific and therapeutic applications.

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